3-(Difluoromethyl)-4-methoxyphenol
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Overview
Description
3-(Difluoromethyl)-4-methoxyphenol is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) and a methoxy group (-OCH₃) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-methoxyphenol typically involves the introduction of the difluoromethyl group onto a phenol derivative. One common method is the reaction of 4-methoxyphenol with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene precursors such as chlorodifluoromethane (ClCF₂H) in the presence of a base can facilitate the formation of the difluoromethyl group on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or copper complexes, can be employed to enhance the efficiency and selectivity of the difluoromethylation reaction . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(Difluoromethyl)-4-methoxyphenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenol group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-4-methoxyphenol: Similar structure but with a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.
4-Methoxyphenol: Lacks the difluoromethyl group, making it less lipophilic and potentially less stable.
3-(Difluoromethyl)phenol: Similar but without the methoxy group, affecting its reactivity and applications.
Uniqueness
3-(Difluoromethyl)-4-methoxyphenol is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H8F2O2 |
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Molecular Weight |
174.14 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-methoxyphenol |
InChI |
InChI=1S/C8H8F2O2/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8,11H,1H3 |
InChI Key |
YJSKLHDHPXYVCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(F)F |
Origin of Product |
United States |
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